Differential VKORC1 Inhibition Potency and Unique Biphasic Profile vs. Clinical VKAs
Dicoumarol exhibits an IC50 for VKORC1 of 5.0 nM, placing it as a moderately potent inhibitor compared to warfarin (IC50 1.9 nM) and acenocoumarol (IC50 1.5 nM), but more potent than 4-hydroxycoumarin (IC50 1978 nM) [1]. Crucially, dicoumarol's inhibition of VKORC1 is biphasic, with a plateau at approximately 49.1% residual activity, a phenomenon not observed with warfarin or acenocoumarol, which exhibit a more complete inhibition curve [2]. This unique partial inhibition profile makes dicoumarol a superior tool for studying partial VKORC1 blockade and the nuanced regulation of vitamin K recycling, which cannot be modeled using fully inhibitory analogs.
| Evidence Dimension | VKORC1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 5.0 nM (biphasic, 49.1% mean residual activity) |
| Comparator Or Baseline | Warfarin (IC50 1.9 nM), Acenocoumarol (IC50 1.5 nM), Phenprocoumon (IC50 3.6 nM), 4-Hydroxycoumarin (IC50 1978 nM) |
| Quantified Difference | Dicoumarol is ~2.6-fold less potent than warfarin but ~395-fold more potent than 4-hydroxycoumarin. It uniquely displays a biphasic dose-response with a 49.1% activity plateau. |
| Conditions | VKORC1 KO HEK 293T cells, using K1 as substrate, measurements performed in triplicates [1]. |
Why This Matters
For researchers requiring a VKORC1 inhibitor that does not fully abolish enzyme activity, dicoumarol's biphasic profile offers an experimentally distinct alternative to the more complete inhibition seen with warfarin or acenocoumarol.
- [1] Beyeler J, et al. (2018). Identification of VKORC1L1 as a novel target for vitamin K antagonists. Blood. Table 1. View Source
- [2] Beyeler J, et al. (2018). Identification of VKORC1L1 as a novel target for vitamin K antagonists. Blood. Table 1 (Footnote for Dicoumarol). View Source
